Antipressine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)ethyl 6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5/c1-15-19-13-29-7-6-16-18-11-23(31-4)24(32-5)12-21(18)27-25(16)22(29)10-17(19)20(14-34-15)26(30)33-9-8-28(2)3/h11-12,14-15,17,19,22,27H,6-10,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMCARMHFZCZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OCCN(C)C)NC5=CC(=C(C=C45)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Antipressine® Components in Organic Chemistry
The two active ingredients of Antipressine® belong to distinct and well-established classes of organic compounds.
Dimethylaminoethanol (B1669961) reserpilinate : This compound is a derivative of reserpinine, an indole (B1671886) alkaloid. ncats.io Alkaloids are a major class of naturally occurring organic compounds that contain at least one nitrogen atom. The complexity of the reserpinine structure, with its multiple stereocenters and fused ring systems, places it firmly within the realm of complex organic chemistry research. The synthesis and modification of such alkaloids have historically been a significant driver of new synthetic methodologies.
Hydrobentizide (B79710) : Also known as hydrobenzthiazide, this compound is a benzothiadiazine-sulfonamide. ncats.io This class of compounds is characterized by a heterocyclic ring system containing nitrogen and sulfur. The development of synthetic routes to sulfonamide derivatives has been a major focus of medicinal chemistry due to their wide-ranging biological activities.
Challenges in Nomenclature and Structural Identification
The case of Antipressine® highlights a common challenge in chemical and pharmaceutical research: the distinction between brand names and chemical names. Brand names are often capitalized and are not indicative of a single molecular structure. The systematic names for the components, however, precisely describe their molecular architecture.
Dimethylaminoethanol (B1669961) reserpilinate : The structural identification of this molecule would rely on modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), mass spectrometry (MS), and X-ray crystallography. These techniques would elucidate the connectivity of atoms and the three-dimensional arrangement of the molecule, confirming its identity as a specific ester of the alkaloid reserpinine.
Hydrobentizide (B79710) : Similarly, its structure is unequivocally confirmed by spectroscopic methods. Its systematic IUPAC name, 6-chloro-3-(phenylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, provides a detailed and unambiguous description of its molecular structure.
Theoretical Frameworks for Investigation
Retrosynthetic Analysis for the Multicyclic Scaffold of "this compound"
A critical first step in devising a synthetic route for a complex molecule like this compound is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The core scaffold of this compound is a pentacyclic system, which can be envisioned as being assembled from key building blocks.
The primary disconnection points in the retrosynthetic analysis of this compound are typically at the ester linkage and the bonds forming the intricate ring system. The ester moiety can be retrosynthetically disconnected to yield the corresponding carboxylic acid, reserpilinic acid, and 2-(dimethylamino)ethanol. The complex indole (B1671886) alkaloid core of reserpilinic acid then becomes the central challenge.
Further deconstruction of the pentacyclic framework would likely involve strategic bond cleavages that simplify the ring system into more manageable precursors. Key strategies often employed for related indole alkaloids include:
Pictet-Spengler reaction: To form the tetrahydro-β-carboline core.
Dieckmann condensation or related cyclizations: To construct the carbocyclic rings.
Heck reaction or other cross-coupling methods: For the formation of key carbon-carbon bonds.
The stereochemistry of the multiple chiral centers in this compound adds another layer of complexity to the retrosynthetic analysis, necessitating the use of stereocontrolled reactions or chiral starting materials.
Development and Optimization of Stereoselective and Enantioselective Synthesis Pathways
The synthesis of this compound, with its multiple stereocenters, demands a high degree of stereocontrol. Researchers in the field of organic synthesis have developed a variety of methods to achieve this, which are broadly categorized as stereoselective and enantioselective approaches.
Stereoselective strategies often rely on the use of chiral auxiliaries or substrate-controlled reactions where the existing stereochemistry of a molecule directs the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, this could involve the use of a chiral pool starting material that already possesses some of the required stereocenters.
Enantioselective synthesis , on the other hand, involves the use of chiral catalysts or reagents to create a new stereocenter with a preference for one enantiomer over the other. This is a highly efficient approach as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Key enantioselective reactions that could be applied to the synthesis of this compound include:
Asymmetric hydrogenation
Asymmetric aldol (B89426) reactions
Enantioselective Diels-Alder reactions
The optimization of these pathways involves a systematic variation of reaction parameters such as catalyst, solvent, temperature, and pressure to achieve the highest possible stereoselectivity and yield.
Investigation of Novel Reaction Mechanisms and Catalytic Systems for "this compound" Synthesis
The quest for more efficient and elegant syntheses of complex molecules like this compound drives the investigation of novel reaction mechanisms and catalytic systems. Modern organic synthesis has seen the advent of powerful new tools that can be applied to the construction of such intricate architectures.
For the synthesis of the this compound scaffold, researchers might explore the use of:
Transition-metal catalysis: Catalysts based on metals like palladium, rhodium, and ruthenium have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These could be employed for the construction of the heterocyclic rings and for the introduction of functional groups.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful alternative to metal-based catalysts. Chiral organocatalysts can be particularly effective in promoting enantioselective reactions.
C-H activation: This cutting-edge strategy involves the direct functionalization of carbon-hydrogen bonds, which can significantly shorten synthetic sequences by avoiding the need for pre-functionalized starting materials.
The development of new catalytic systems is often a multidisciplinary effort, involving aspects of inorganic chemistry, organic chemistry, and computational chemistry to design and understand the behavior of new catalysts.
Exploration of Biomimetic Synthesis Strategies and Chemo-Enzymatic Transformations
Nature provides a blueprint for the synthesis of complex molecules through biosynthetic pathways that are often highly efficient and stereoselective. Biomimetic synthesis seeks to mimic these natural processes in the laboratory. For an indole alkaloid like this compound, a biomimetic approach might involve a cascade reaction that assembles the core structure in a single step from a simpler precursor, mimicking the action of enzymes.
Chemo-enzymatic transformations offer another powerful approach by combining the selectivity of enzymes with the versatility of traditional chemical reactions. Enzymes can be used to perform specific transformations, such as stereoselective reductions or oxidations, on synthetic intermediates. This can be particularly useful for setting key stereocenters or for resolving racemic mixtures.
The application of chemo-enzymatic methods to the synthesis of this compound could involve:
Lipases for the kinetic resolution of racemic intermediates.
Oxidoreductases for the stereoselective introduction of hydroxyl groups.
Hydrolases for the enantioselective hydrolysis of esters or amides.
Advanced Spectroscopic and Diffraction Based Characterization of Antipressine
Application of High-Resolution Mass Spectrometry for Precise Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a pivotal technique for confirming the molecular formula and providing precise mass measurements of a compound like Antipressine. By determining the exact mass of the molecular ion, HRMS allows for the unambiguous assignment of a unique elemental composition, distinguishing it from other compounds with similar nominal masses copernicus.orgnih.govspectralworks.comhilarispublisher.commdpi.com. The high mass accuracy, often within a few parts per million (ppm) hilarispublisher.com, is crucial for this differentiation. Furthermore, fragmentation patterns generated through techniques like tandem mass spectrometry (MS/MS) can reveal structural fragments of this compound, offering clues about its connectivity and the presence of specific functional groups nih.gov. Analyzing these fragmentation pathways aids in building a more complete picture of the molecule's architecture.
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Determining Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the detailed structure of organic molecules, including this compound. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide information about the types of atoms present and their chemical environments measurlabs.comlibretexts.org.
¹H NMR: Reveals the number of distinct proton environments, their relative abundance (through integration), and their neighboring protons (through spin-spin coupling), which helps in establishing connectivity libretexts.orgyoutube.com. Chemical shifts (δ) indicate the electronic environment of protons, influenced by electronegative atoms or π-systems.
¹³C NMR: Identifies the different carbon atoms within this compound and their hybridization states. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.
Illustrative ¹H NMR Data for this compound (Hypothetical)
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) | Possible Assignment (Functional Group) |
| Aromatic H | 7.0-7.5 | s, d, t, m | 4 | Aromatic ring protons |
| Aliphatic CH₂ | 1.5-2.0 | m | 6 | Methylene groups |
| Aliphatic CH₃ | 0.8-1.2 | t | 3 | Methyl group |
| Hydroxyl (OH) | 2.0-5.0 | s, br | 1 | Alcohol or Carboxylic acid proton |
| Aldehyde (CHO) | 9.5-10.0 | s | 1 | Aldehyde proton |
Note: This table presents hypothetical data for illustrative purposes, as specific NMR data for this compound is not publicly available.
Single-Crystal X-ray Diffraction for Establishing Absolute Stereochemistry and Solid-State Packing
Single-crystal X-ray diffraction is the definitive method for unequivocally determining the three-dimensional structure of crystalline compounds, including the precise arrangement of atoms, bond lengths, bond angles, and conformation of this compound nih.govuhu-ciqso.esscirp.orgindico.globalcsic.es. This technique requires obtaining high-quality single crystals of the compound. The diffraction pattern produced when X-rays interact with the crystal lattice allows for the calculation of an electron density map, from which the positions of atoms can be precisely determined uhu-ciqso.eswisdomlib.org. Key information obtained includes:
Unit Cell Parameters: The dimensions and angles of the unit cell (a, b, c, α, β, γ).
Space Group: Which defines the symmetry elements of the crystal.
Atomic Coordinates: Precise locations of all atoms within the unit cell.
Bond Lengths and Angles: Providing detailed information about the molecular geometry.
Absolute Stereochemistry: If a chiral center is present, X-ray diffraction can often determine the absolute configuration (e.g., R or S) nih.gov.
Solid-State Packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions like hydrogen bonding or π-π stacking, which can influence bulk properties.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and probe molecular vibrations within this compound ibsen.comanton-paar.coms-a-s.orgutoronto.caopenstax.orglibretexts.orgvscht.cz.
Infrared (IR) Spectroscopy: When IR radiation interacts with a molecule, specific frequencies are absorbed if they match the energy required to excite a particular vibrational mode (stretching or bending) of a bond. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are associated with specific functional groups utoronto.caopenstax.orglibretexts.orgvscht.cz. The "fingerprint region" (typically below 1500 cm⁻¹) is unique to each molecule, while the "functional group region" (above 1500 cm⁻¹) provides direct evidence for the presence of common functional groups.
Raman Spectroscopy: This technique relies on the inelastic scattering of light. When monochromatic light interacts with a molecule, some light is scattered with a change in energy (Raman scattering), corresponding to molecular vibrations ibsen.comanton-paar.comlibretexts.org. Raman spectroscopy is particularly sensitive to changes in polarizability and can detect vibrations that may be IR-inactive, such as symmetric stretching of homonuclear bonds s-a-s.orglibretexts.org. It provides a unique "fingerprint" of the molecule and can complement IR data.
Illustrative IR Absorption Frequencies for Functional Groups (General)
| Functional Group | Characteristic Vibration | Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol/Phenol) | Stretch | 3200-3600 (broad) | Strong |
| N-H (Amine) | Stretch | 3300-3500 | Medium |
| C-H (Alkane) | Stretch | 2850-2960 | Medium |
| C-H (Alkene) | Stretch | 3000-3100 | Medium |
| C≡C (Alkyne) | Stretch | 2100-2260 | Weak-Medium |
| C=O (Carbonyl - Ketone) | Stretch | 1705-1725 | Strong |
| C=C (Alkene) | Stretch | 1620-1680 | Medium |
| C-O (Alcohol/Ether) | Stretch | 1050-1260 | Strong |
| C-H (Aromatic) | Out-of-plane bend | 690-900 | Strong |
Note: This table provides general characteristic frequencies. Specific values for this compound would depend on its exact structure and environment.
By employing these advanced analytical techniques in concert, researchers can achieve a comprehensive and definitive structural characterization of this compound, confirming its identity, purity, and molecular architecture.
Compound List:
this compound
Theoretical Studies of Reactivity and Interaction Mechanisms of Antipressine
Quantum Chemical Calculations for Electronic Structure, Bonding, and Frontier Orbitals
Quantum chemical calculations are foundational for understanding a molecule's intrinsic properties, including its electronic structure, bonding characteristics, and the nature of its frontier molecular orbitals. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to solve the electronic Schrödinger equation, providing detailed insights into electron distribution and chemical bonding nih.govwikipedia.org.
These calculations reveal the spatial arrangement of electrons, the strength and type of chemical bonds (covalent, ionic, or non-covalent), and molecular orbital energies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies and spatial distributions often dictate a molecule's reactivity, electron-donating or accepting capabilities, and susceptibility to electrophilic or nucleophilic attack scielo.org.mxscielo.org.mx. The HOMO-LUMO energy gap, for instance, is a key indicator of a molecule's stability and its potential for electronic excitation or charge transfer scielo.org.mxscielo.org.mx.
Additional analyses, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), can further elucidate electron delocalization, atomic charges, and the nature of interactions within the molecule scielo.org.mxscielo.org.mx. These theoretical outputs establish a fundamental understanding of Antipressine's electronic landscape.
Illustrative Data Table 1: Typical Quantum Chemical Descriptors
| Parameter | Illustrative Range/Value | Units | Notes |
| HOMO Energy | -5.5 to -8.0 | eV | Indicates electron donating potential. |
| LUMO Energy | -0.5 to -2.5 | eV | Indicates electron accepting potential. |
| HOMO-LUMO Gap | 3.0 to 7.0 | eV | Related to chemical reactivity and optical properties. |
| Dipole Moment | 0.0 to 5.0 | Debye | Reflects the polarity of the molecule. |
| Molecular Weight | 50 to 500 | g/mol | A fundamental physical characteristic. |
| Total Electronic Charge | 0 | e | For a neutral molecule. |
| Bond Length (C-C) | 1.3 to 1.5 | Å | Typical range for single to double bonds. |
| Bond Angle (C-C-C) | 109.5 to 120.0 | deg | Varies based on hybridization and molecular geometry. |
Computational Modeling of Potential Reaction Pathways and Transition State Geometries
Predicting how this compound might undergo chemical transformations involves mapping out potential reaction pathways and identifying the associated transition states. Computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) or ab initio molecular dynamics, are employed to simulate these processes nih.govdiva-portal.orgarxiv.org.
These simulations allow researchers to trace the energetic landscape of a reaction, identifying stable intermediates and the high-energy transition states that govern reaction rates nih.govarxiv.orgrsc.org. By calculating the energy barriers for different steps, one can infer the kinetic feasibility of various reaction channels. It is often important to explore multiple potential pathways, as a single dominant route may not fully capture the complexity of a molecule's reactivity, especially in complex environments nih.govcecam.org. Understanding these pathways is critical for predicting synthetic outcomes and reaction mechanisms.
Illustrative Data Table 2: Hypothetical Reaction Pathway Analysis
| Reaction Step | Chemical Species / State | Relative Energy (kJ/mol) | Barrier Height (kJ/mol) | Notes |
| 1 | Reactant (this compound) | 0 | - | Initial state. |
| 2 | Transition State 1 | 55 | 55 | First energy barrier to reaction. |
| 3 | Intermediate 1 | 25 | - | A transiently stable species. |
| 4 | Transition State 2 | 80 | 55 | Second energy barrier. |
| 5 | Product | -15 | - | Final state, lower in energy. |
Theoretical Investigations into Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions are fundamental forces that govern how molecules interact with each other and with their surroundings, playing a critical role in molecular recognition, self-assembly, and the stability of crystalline structures mdpi.comfrontiersin.orgnih.gov. Theoretical investigations employ sophisticated techniques to identify and quantify these forces.
Methods such as Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis are instrumental in visualizing and characterizing interactions like hydrogen bonds, π-π stacking, halogen bonds, and van der Waals forces scielo.org.mxscielo.org.mxmdpi.comfrontiersin.org. The Quantum Theory of Atoms in Molecules (QTAIM) can also provide detailed insights into the nature and strength of these interactions scielo.org.mxscielo.org.mx. Understanding these forces is essential for predicting how this compound might aggregate, bind to surfaces, or interact with biological targets.
Illustrative Data Table 3: Typical Non-Covalent Interaction Energies
| Interaction Type | Illustrative Energy Range (kJ/mol) | Illustrative Energy Range (kcal/mol) | Notes |
| Hydrogen Bond (Weak) | -4 to -12 | -1 to -3 | Common in organic molecules, e.g., C-H···O. |
| Hydrogen Bond (Strong) | -15 to -40 | -3.5 to -9.5 | Crucial for biomolecular structures, e.g., N-H···O. |
| π-π Stacking | -8 to -40 | -2 to -9.5 | Attractive forces between aromatic ring systems. |
| Cation-π Interaction | -50 to -150 | -12 to -36 | Interaction between a positively charged ion and an electron cloud. |
| van der Waals Forces | -0.4 to -4.0 | -0.1 to -1.0 | Ubiquitous, weak attractive forces arising from transient dipoles. |
Molecular Dynamics Simulations to Understand Solvent Effects and Conformational Flexibility
Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe how molecules move and change shape over time in a given environment mdpi.comnih.gov. These simulations are particularly valuable for understanding conformational flexibility and the influence of solvents on molecular behavior mdpi.comnih.govfrontiersin.orgbiorxiv.org.
Illustrative Data Table 4: Hypothetical RMSF Values in Different Solvents
| Molecular Region | Solvent A (e.g., Water) | Solvent B (e.g., Cyclohexane) | Solvent C (e.g., Ethanol) | Units | Notes |
| Backbone | 0.5 - 1.5 | 0.8 - 2.0 | 0.6 - 1.8 | Å | Fluctuations in the main molecular chain. |
| Side Chain (Flexible) | 1.0 - 2.5 | 1.5 - 3.5 | 1.2 - 3.0 | Å | Peripheral groups showing significant motion. |
| Loop Region | 2.0 - 4.0 | 3.0 - 5.5 | 2.5 - 4.5 | Å | Regions known for high conformational freedom. |
| Rigid Core | 0.2 - 0.8 | 0.3 - 1.0 | 0.3 - 0.9 | Å | Stable structural elements with minimal motion. |
Potential for Lead Compound Exploration and Advanced Material Development Non Biological Context
Design Principles for Chemical Probes Based on "Antipressine's" Unique Structural Scaffold
The design of chemical probes leverages specific molecular architectures to interact with and report on the presence or state of target analytes or environments. For "this compound," its inherent structural scaffold can serve as a foundation for creating sophisticated probes for non-biological sensing applications. Key design principles include:
Functionalization Strategies: To transform "this compound" into a chemical probe, strategic functionalization is required. This typically involves attaching:
Recognition Units: Specific functional groups or molecular fragments designed to selectively bind to a target analyte (e.g., specific metal ions, organic pollutants, or surface binding sites).
Signaling Units: Components such as fluorophores, chromophores, or electroactive groups that generate a measurable signal upon analyte interaction or environmental change.
Linkers: Appropriate spacer molecules to connect the recognition and signaling units, optimizing their spatial orientation and electronic communication to ensure efficient signal transduction.
Modulation of Photophysical and Binding Properties: The electronic and steric characteristics of the "this compound" scaffold can be fine-tuned through substituent effects. Introducing electron-donating or withdrawing groups can significantly alter the photophysical properties of attached fluorophores, influencing fluorescence intensity, wavelength, and quantum yield. Similarly, modifications can enhance or tune the binding affinity and selectivity of the recognition element.
Table 6.1.1: Hypothetical Functionalization Strategies for "this compound" in Chemical Probe Design
| Functionalization Site on Scaffold | Introduced Moiety | Target Property Enhancement | Rationale |
| Position A | Amino group (-NH₂) | Fluorescence quantum yield | Electron-donating groups can enhance excited-state population and radiative decay. |
| Position B | Carboxylic acid (-COOH) | Aqueous solubility | Ionizable groups increase solubility in polar media, crucial for solution-based sensing. |
| Position C | Boronic acid | Analyte binding (e.g., diols) | Forms reversible covalent bonds with cis-diols, enabling detection of specific molecular structures. |
| Position D | Alkynyl group | Click chemistry conjugation handle | Facilitates efficient and selective coupling with azide-functionalized signaling or targeting molecules. |
Theoretical Examination of "this compound"-Derived Scaffolds for Tailored Properties in Materials Science (e.g., electronic, optical, or catalytic applications)
The molecular architecture of "this compound" can be theoretically manipulated to engineer materials with specific electronic, optical, or catalytic functionalities.
Electronic Properties: The electronic behavior of "this compound"-derived materials can be precisely controlled by extending or modifying its π-conjugation system. Incorporating electron-rich or electron-deficient substituents onto the scaffold can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), by influencing charge carrier mobility and energy band gaps. For instance, introducing fused aromatic rings can enhance charge delocalization, potentially leading to semiconducting or conducting properties.
Optical Properties: "this compound" derivatives can be designed for optoelectronic applications by controlling their light absorption and emission characteristics. By extending the π-system or incorporating specific chromophores, the absorption and emission wavelengths can be red-shifted or blue-shifted. Rigidifying the molecular framework can lead to sharper emission spectra and higher fluorescence quantum yields, making them suitable for organic light-emitting diodes (OLEDs) or fluorescent sensors. The judicious placement of heavy atoms could also promote phosphorescence for specialized lighting or sensing applications.
Catalytic Applications: The "this compound" scaffold can be engineered to act as a ligand or support for catalytic species. By incorporating coordinating heteroatoms (e.g., nitrogen, phosphorus, sulfur) into the scaffold structure, it can effectively chelate transition metal ions or other active catalytic centers. The electronic and steric environment provided by the "this compound" framework can then dictate the catalytic activity, selectivity, and stability of the resulting complex. Chiral variants of "this compound" could be synthesized for applications in asymmetric catalysis, enabling the selective production of enantiomerically pure compounds.
Table 6.2.1: Theoretical Impact of Scaffold Modifications on Material Properties
| Scaffold Modification | Predicted Electronic Property Impact | Predicted Optical Property Impact | Potential Catalytic Role |
| Extended π-conjugation (e.g., fused aromatic rings) | Increased charge mobility | Red-shifted absorption/emission | Can serve as a robust ligand for redox-active metal centers, influencing electron transfer. |
| Introduction of strong electron-withdrawing groups (e.g., -CN) | Lowered LUMO, potential n-type behavior | Tuned emission wavelength | Stabilizes anionic intermediates or transition states in catalytic cycles. |
| Incorporation of chelating heteroatoms (e.g., N, P) | Modulated electronic states | Enhanced photoluminescence | Forms stable coordination complexes with transition metals, enabling diverse catalytic reactions. |
| Introduction of chirality | Minimal direct impact | Minimal direct impact | Enables enantioselective catalytic transformations by creating chiral environments. |
Structure-Property Relationship Studies for "this compound" Analogues in Novel Material Design
Establishing robust structure-property relationships (SPRs) is fundamental to rational material design. This involves systematically synthesizing and characterizing analogues of "this compound" to understand how specific structural variations influence material performance.
Systematic Analogue Synthesis: A library of "this compound" analogues can be created by making targeted modifications to its core structure. This includes altering substituent groups at various positions, modifying linker lengths, or incorporating different heteroatoms. For example, replacing a phenyl ring with a thiophene (B33073) ring or introducing alkyl chains of varying lengths can probe their effects on electronic coupling and solubility.
High-Throughput Screening and Characterization: The synthesized analogues are then subjected to high-throughput screening to evaluate their properties. Techniques such as UV-Vis absorption and fluorescence spectroscopy, cyclic voltammetry (for electrochemical potentials), and thermogravimetric analysis (TGA) are employed. For electronic applications, thin-film fabrication and device testing (e.g., current-voltage characteristics) are crucial. For catalytic applications, activity assays under relevant conditions are performed.
Data Analysis and Predictive Modeling: The data obtained from analogue characterization is analyzed to identify correlations between specific structural features and observed material properties. This analysis can lead to the development of quantitative structure-property relationship (QSPR) models, which can predict the properties of new, unsynthesized analogues. Such models accelerate the discovery process by guiding the design of molecules with optimized performance characteristics.
Table 6.3.1: Hypothetical Structure-Property Relationship Data for "this compound" Analogues
| Analogue ID | Key Structural Modification from "this compound" | Synthesized Property (e.g., HOMO, eV) | Measured Property (e.g., λ_em, nm) | SAR Insight |
| AP-A1 | Methyl group at Position X | -5.2 | 450 | Methyl substitution slightly increases HOMO energy; minimal impact on emission wavelength. |
| AP-A2 | Methoxy (B1213986) group at Position X | -5.0 | 465 | Electron-donating methoxy group significantly raises HOMO energy, causing a red-shift in emission. |
| AP-A3 | Phenyl substituent at Position Y | -5.5 | 430 | Extended π-conjugation via phenyl group lowers HOMO energy and blue-shifts emission. |
| AP-A4 | Trifluoromethyl group at Position X | -5.8 | 420 | Strong electron-withdrawing CF₃ group lowers both HOMO and LUMO energies, resulting in a blue-shift. |
Research into Solid Dispersion Technologies for Complex Organic Compounds, focusing on fundamental chemical and engineering principles rather than drug formulation or administration
Solid dispersion technologies offer a powerful means to enhance the physical properties and processability of complex organic compounds like "this compound" derivatives. This research focuses on the underlying chemical and engineering principles.
Fundamental Principles: Solid dispersions involve dispersing one or more active compounds within an inert carrier matrix. In a materials science context, this can improve characteristics such as dispersibility in composite matrices, stability of amorphous forms, or surface area for catalytic applications. The goal is to achieve a molecular-level dispersion or a finely divided particulate system.
Miscibility and Phase Behavior: A critical factor is the thermodynamic miscibility between the "this compound" derivative and the chosen carrier matrix. Immiscible systems can lead to phase separation, compromising the desired properties. Understanding phase diagrams and interaction parameters (e.g., the Flory-Huggins interaction parameter) is essential for selecting compatible carriers. Computational modeling can predict miscibility and guide carrier selection.
Amorphous State Stabilization: Many complex organic molecules exhibit polymorphism, meaning they can exist in multiple crystalline forms, each with different physical properties. The amorphous state often offers superior solubility and potentially enhanced electronic or optical properties. Solid dispersions can stabilize the amorphous form of "this compound" derivatives by preventing crystallization through steric hindrance or molecular interactions with the carrier, provided the carrier has a sufficiently high glass transition temperature (Tg).
Particle Engineering and Processing: Various techniques are employed to create solid dispersions, including spray drying, hot-melt extrusion, and co-precipitation. Each method influences the particle morphology, size distribution, and the degree of molecular dispersion. For instance, spray drying can produce spherical particles with high surface area, beneficial for dispersion in polymer matrices or for enhancing dissolution rates. Hot-melt extrusion offers continuous processing for thermoplastic carriers, ensuring good molecular mixing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
